2,5-dichloro-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2,5-dichloro-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions and a dimethylamine group at the 4th position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N,N-dimethylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the dimethylamine group. One common method involves the reaction of 2,5-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 5th positions can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or amines .
Scientific Research Applications
2,5-dichloro-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N,N-dimethylpyrimidin-5-amine
- 2,6-dichloro-N,N-dimethylpyrimidin-4-amine
Uniqueness
2,5-dichloro-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of the chlorine atoms and the dimethylamine group can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C6H7Cl2N3 |
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Molecular Weight |
192.04 g/mol |
IUPAC Name |
2,5-dichloro-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)5-4(7)3-9-6(8)10-5/h3H,1-2H3 |
InChI Key |
VYLSTRYPTBYULF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Cl)Cl |
Origin of Product |
United States |
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